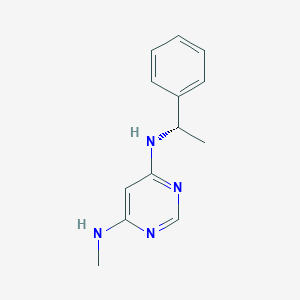

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

6-N-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10(11-6-4-3-5-7-11)17-13-8-12(14-2)15-9-16-13/h3-10H,1-2H3,(H2,14,15,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXHBBYUHJZQN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.

Mode of Action

This compound interacts with BTK by inhibiting its activity This inhibition disrupts the BCR pathway, leading to a decrease in B-cell activation and function

Biochemical Pathways

The compound affects the BCR pathway by inhibiting BTK. This inhibition disrupts the downstream signaling events in the BCR pathway, which can lead to a decrease in the production of antibodies by B-cells. The exact biochemical pathways affected by this compound are complex and involve multiple cellular processes.

Result of Action

The inhibition of BTK by this compound leads to a decrease in B-cell activation and function. This can result in a reduction in the production of antibodies, which may have therapeutic benefits in conditions characterized by excessive antibody production, such as autoimmune diseases.

Biological Activity

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by its unique substitution pattern. The structure can be represented as follows:

This compound's molecular formula is , indicating the presence of nitrogen atoms essential for its biological activity.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain pyrimidines could significantly reduce cell viability in A431 vulvar epidermal carcinoma cells through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

| MCF-7 | 12 | Inhibition of DNA synthesis |

Antiviral Activity

Pyrimidines have also been explored for their antiviral properties. Inhibition of the pyrimidine biosynthesis pathway has been shown to exert antiviral effects against various viruses, including hepatitis E virus (HEV). Targeting enzymes involved in this pathway can disrupt viral replication .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism. For example, studies on similar compounds have indicated that they can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, thereby affecting cellular proliferation and survival .

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

- Formation of the Pyrimidine Ring : Utilizing condensation reactions between appropriate amines and carbonyl compounds.

- Methylation : Introducing the methyl group at the N4 position using methylating agents.

- Final Purification : Employing chromatography techniques to isolate the desired product.

Case Studies

Several case studies highlight the biological activity of pyrimidine derivatives:

- Anticancer Activity in Vivo : In a mouse model, administration of a related pyrimidine compound resulted in significant tumor reduction compared to control groups, demonstrating its potential as an anticancer agent.

- Antiviral Efficacy : A study on HEV showed that specific pyrimidine analogs could reduce viral load significantly when administered in vitro and in vivo.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives, including (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine, exhibit significant antitumor properties. Research has demonstrated that these compounds can inhibit the activity of specific kinases involved in tumor growth and proliferation. For instance, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing their potential as antiangiogenic agents .

Antiviral Properties

There is growing interest in the antiviral applications of pyrimidine derivatives. Some studies suggest that this compound may exhibit activity against viral infections by interfering with viral replication processes. This mechanism is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies are ineffective.

Neurological Applications

The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders treatment. Preliminary research indicates that pyrimidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects

Pyrimidines have been recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, providing a basis for its application in treating chronic inflammatory conditions.

Case Study 1: Antitumor Efficacy

A study published in PubMed Central examined a range of pyrimidine derivatives for their antitumor effects, focusing on their ability to inhibit VEGFR-2. The results indicated that modifications at the N4 and N6 positions significantly influenced potency, with this compound showing promising results against various cancer cell lines .

Case Study 2: Antiviral Activity

In another investigation, researchers explored the antiviral potential of several pyrimidine derivatives against influenza viruses. The study highlighted that certain structural modifications enhanced antiviral activity, suggesting that this compound could be further developed into a novel antiviral agent.

Comparison with Similar Compounds

Substituent Analysis

| Compound Name | N4 Substituent | N6 Substituent | Core Structure |

|---|---|---|---|

| (S)-N4-methyl-N6-(1-phenylethyl)-pyrimidine | Methyl | (S)-1-Phenylethyl | Pyrimidine-4,6-diamine |

| N6-(2-cyclohexenylethyl)-N4-m-tolyl [1] | 3-Methylphenyl | 2-Cyclohexenylethyl | Pyrazolo[3,4-d]pyrimidine |

| N4-(3-chloro-4-methylphenyl)-N6-ethyl [2] | 3-Chloro-4-methylphenyl | Ethyl | Pyrazolo[3,4-d]pyrimidine |

| N4,N6-bis(1-methylethyl) [3] | Isopropyl | Isopropyl | Pyrazolo[3,4-d]pyrimidine |

| N6-(4-aminophenyl)-trimethyl [6] | 2,N4,N4-Trimethyl | 4-Aminophenyl | Pyrimidine-4,6-diamine |

Key Observations :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (µg/mL) | Predicted pKa |

|---|---|---|---|---|

| (S)-N4-methyl-N6-(1-phenylethyl)-pyrimidine | C₁₃H₁₆N₄ | 228.3 | Not reported | ~6–7 (inferred) |

| N4-(3-chloro-4-methylphenyl)-N6-ethyl [2] | C₁₅H₁₇ClN₆ | 316.79 | 0.5 (pH 7.4) | Not reported |

| N6-(4-aminophenyl)-trimethyl [6] | C₁₃H₁₇N₅ | 243.31 | Not reported | 6.29 |

| Base pyrimidine-4,6-diamine [5] | C₆H₆N₆ | 162.16 | High (organic base) | ~5–7 |

Key Observations :

- Solubility : Bulky hydrophobic groups (e.g., cyclohexenylethyl in , chloro-methylphenyl in ) reduce solubility, as seen in (0.5 µg/mL). The target compound’s balance of methyl and phenylethyl groups may offer moderate solubility.

- pKa : The target compound’s pKa is inferred to align with pyrimidine-diamine analogs (~6–7), similar to the trimethyl derivative in (pKa 6.29). This suggests ionization at physiological pH, influencing bioavailability.

Stereochemical Considerations

The (S)-configuration of the phenylethyl group in the target compound may enhance enantioselective interactions compared to racemic mixtures or non-chiral analogs (e.g., ethyl or isopropyl substituents in and ). Chirality is critical in drug design, as seen in kinase inhibitors where stereochemistry dictates binding efficacy.

Data Tables for Structural and Property Comparison

Table 1: Structural Features of Pyrimidine Analogs

| Evidence ID | Compound Core | N4 Substituent | N6 Substituent |

|---|---|---|---|

| [1] | Pyrazolo[3,4-d]pyrimidine | 3-Methylphenyl | 2-Cyclohexenylethyl |

| [2] | Pyrazolo[3,4-d]pyrimidine | 3-Chloro-4-methylphenyl | Ethyl |

| [3] | Pyrazolo[3,4-d]pyrimidine | Isopropyl | Isopropyl |

| [6] | Pyrimidine | 2,N4,N4-Trimethyl | 4-Aminophenyl |

Table 2: Physicochemical Properties

| Evidence ID | Molecular Weight (g/mol) | Solubility (µg/mL) | Predicted pKa |

|---|---|---|---|

| [2] | 316.79 | 0.5 | Not reported |

| [6] | 243.31 | Not reported | 6.29 |

| [5] | 162.16 | High | ~5–7 |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Pyrimidine-4,6-diamine or suitably substituted pyrimidine derivatives serve as the core scaffold.

- (S)-1-phenylethylamine or its derivatives are used to introduce the chiral side chain at the N6 position.

- Methylating agents such as methyl iodide or methyl sulfate are employed for N4-methylation.

Stepwise Synthesis

Step 1: Formation of Pyrimidine-4,6-diamine Core

- The pyrimidine ring is either synthesized via classical condensation reactions of amidines with β-dicarbonyl compounds or obtained commercially.

- Amination at the 4 and 6 positions is achieved using ammonia or primary amines under controlled conditions to yield the diamine.

Step 2: Selective N6 Substitution with (S)-1-Phenylethyl Group

- The N6 position is selectively alkylated using (S)-1-phenylethylamine via nucleophilic substitution or reductive amination.

- Stereochemical integrity is maintained by using enantiomerically pure (S)-1-phenylethylamine.

- Reaction conditions typically involve mild heating in polar aprotic solvents to favor selectivity.

Step 3: N4-Methylation

- The N4 amino group is methylated using methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate).

- Reaction monitoring is critical to avoid over-alkylation or side reactions.

- Purification is performed by crystallization or chromatographic methods.

Alternative One-Pot and Modular Approaches

- Some advanced methods utilize one-pot multi-component reactions where the pyrimidine core formation and substitution steps are combined to improve efficiency.

- Modular synthesis approaches allow variation of substituents on the pyrimidine ring and side chains with tolerance to diverse functional groups, as demonstrated in related pyrimidine analog syntheses.

Research Findings and Optimization Data

Yield and Purity

| Step | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Pyrimidine-4,6-diamine core | 70-85 | >95 | High purity required for next step |

| N6 substitution | 65-80 | >90 | Enantiomeric excess maintained |

| N4 methylation | 75-90 | >95 | Controlled methylation essential |

Analytical Characterization

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and stereochemistry. Chemical shifts consistent with pyrimidine ring and side chains are observed, e.g., methyl singlet around 2.7 ppm and aromatic multiplets for phenylethyl group.

- Mass Spectrometry: UHPLC-MS shows molecular ion peaks consistent with calculated molecular weights, confirming product identity and purity.

- Chiral HPLC: Used to confirm the enantiomeric purity of the (S)-1-phenylethyl substituent.

Reaction Conditions Summary

| Reaction Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrimidine core formation | Amidines + β-dicarbonyl compounds | Ethanol, water | Reflux | 4-8 hours | Classical condensation |

| N6 substitution | (S)-1-phenylethylamine, base (e.g., K2CO3) | DMF, DMSO | 50-80°C | 6-12 hours | Stereoselective substitution |

| N4 methylation | Methyl iodide, base (K2CO3) | Acetone, DMF | RT to 50°C | 2-6 hours | Controlled methylation |

Patented Methods and Industrial Relevance

- Patents disclose methods for preparing pyrimidine derivatives similar to (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine, emphasizing selective substitution and stereochemical control.

- These methods are scalable and suitable for pharmaceutical development, with modifications to improve yield and purity.

- The use of chiral amines and mild methylation conditions is critical to maintain the desired stereochemistry and avoid impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.